molecular formula C14H18ClN3O2 B5911297 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone

1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone

Cat. No. B5911297
M. Wt: 295.76 g/mol
InChI Key: BZGVYZAYDLSGML-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is also known as CMA and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial, fungal, and viral strains. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone in lab experiments include its high purity and yield, as well as its potential applications in a variety of research areas. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for the study of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. These include further research into its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential use as a chemotherapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate to form 3-chloro-2-methylbenzaldehyde hydrazone. The hydrazone is then reacted with morpholine and acetic anhydride to yield 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. This synthesis method has been optimized for high yields and purity.

Scientific Research Applications

1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-10-12(15)4-3-5-13(10)16-17-14(11(2)19)18-6-8-20-9-7-18/h3-5,16H,6-9H2,1-2H3/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGVYZAYDLSGML-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NN=C(C(=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/N=C(\C(=O)C)/N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one

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